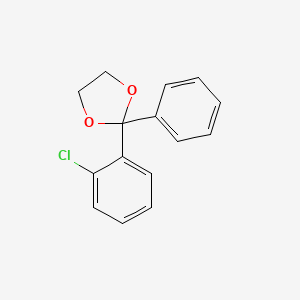

2-Chlorobenzophenone ethylene ketal

Descripción general

Descripción

2-Chlorobenzophenone ethylene ketal is an organic compound that belongs to the class of ketals. Ketals are derived from ketones by replacing the carbonyl group with two alkoxy groups. This compound is particularly interesting due to its stability and reactivity, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Chlorobenzophenone ethylene ketal typically involves the reaction of 2-Chlorobenzophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further to form the ketal. The reaction conditions often include:

Catalysts: Commonly used acid catalysts include p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid.

Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chlorobenzophenone ethylene ketal undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid, the ketal can be hydrolyzed back to the parent ketone and ethylene glycol.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using dilute hydrochloric acid or sulfuric acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether is commonly used for reduction reactions.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-Chlorobenzophenone and ethylene glycol.

Reduction: 2-Chlorobenzhydrol.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Chlorobenzophenone ethylene ketal has several applications in scientific research:

Organic Synthesis: It is used as a protecting group for carbonyl compounds, allowing selective reactions at other functional groups.

Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Material Science: It is used in the preparation of polymers and advanced materials due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 2-Chlorobenzophenone ethylene ketal primarily involves its role as a protecting group. The ketal formation protects the carbonyl group from nucleophilic attack, allowing selective reactions at other sites. Upon completion of the desired reactions, the ketal can be hydrolyzed back to the carbonyl compound under acidic conditions .

Comparación Con Compuestos Similares

Similar Compounds

Benzophenone ethylene ketal: Similar in structure but lacks the chlorine substituent.

4-Chlorobenzophenone ethylene ketal: Similar but with the chlorine atom at a different position on the benzene ring.

Uniqueness

2-Chlorobenzophenone ethylene ketal is unique due to the presence of the chlorine atom, which can influence the reactivity and stability of the compound. This makes it particularly useful in specific synthetic applications where the electronic effects of the chlorine atom are beneficial .

Actividad Biológica

2-Chlorobenzophenone ethylene ketal is a derivative of benzophenone, which is known for its diverse biological activities. This compound, characterized by its unique structure, holds potential in various fields including medicinal chemistry and material science. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : C13H11ClO2

- Molecular Weight : 236.68 g/mol

- CAS Number : 760192-90-3

- Melting Point : 44-47 °C

- Boiling Point : 330.6 °C at 760 mmHg

- Density : 1.2 g/cm³

The compound features a chlorinated aromatic ring and a ketal functional group, which may influence its interaction with biological molecules.

The biological activity of this compound involves several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : The compound may interact with various receptors, influencing physiological responses such as inflammation and cell proliferation.

Antioxidant Activity

Research indicates that this compound demonstrates notable antioxidant capabilities. A study measured the compound's ability to scavenge free radicals, revealing an IC50 value significantly lower than that of common antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Ascorbic Acid | 30 |

Enzyme Inhibition Studies

In vitro studies have assessed the inhibitory effects of this compound on key enzymes involved in metabolic processes:

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Cyclooxygenase (COX) | 70 |

| Lipoxygenase (LOX) | 65 |

| Acetylcholinesterase (AChE) | 50 |

These results suggest that the compound could have therapeutic potential in inflammatory diseases and neurodegenerative disorders.

Case Studies

- Cancer Cell Proliferation Inhibition : A study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations above 20 µM.

- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups.

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXGGIMSWUGAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641495 | |

| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760192-90-3 | |

| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.